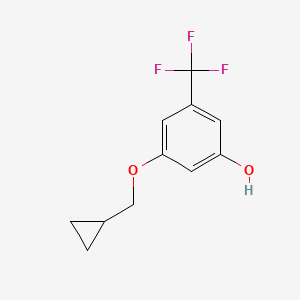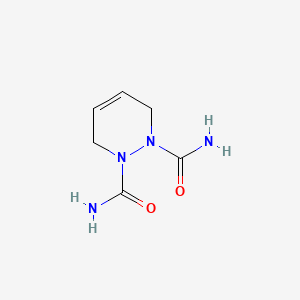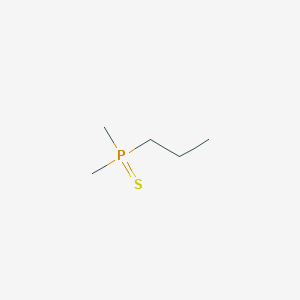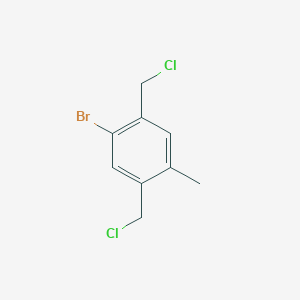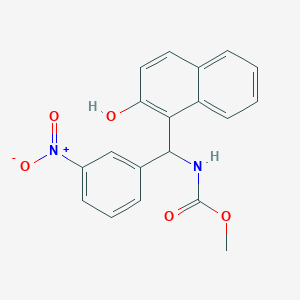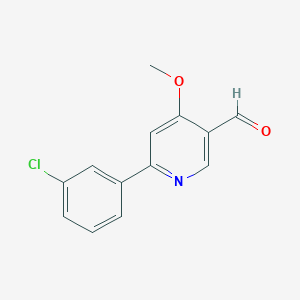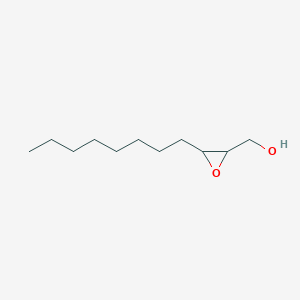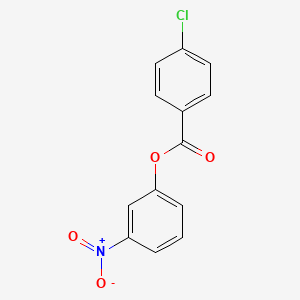
3-Nitrophenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrophenyl 4-chlorobenzoate: is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the phenyl ring and a chlorine atom on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenyl 4-chlorobenzoate typically involves the esterification of 3-nitrophenol with 4-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Nitrophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrophenol and 4-chlorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-Aminophenyl 4-chlorobenzoate.
Hydrolysis: 3-Nitrophenol and 4-chlorobenzoic acid.
科学的研究の応用
Chemistry: 3-Nitrophenyl 4-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases. Its hydrolysis can be monitored spectrophotometrically, making it a useful tool in enzymology.
Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Nitrophenyl 4-chlorobenzoate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. The ester bond is also a site of reactivity, particularly in hydrolysis reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of substituted benzoates or the reduction to amino derivatives.
類似化合物との比較
4-Nitrophenyl 3-chlorobenzoate: Similar structure but with different positions of the nitro and chlorine groups.
3-Methyl-4-nitrophenyl 4-chlorobenzoate: Contains a methyl group instead of a hydrogen atom on the phenyl ring.
4-Nitrophenylchloroformate: Contains a chloroformate group instead of a benzoate group.
Uniqueness: 3-Nitrophenyl 4-chlorobenzoate is unique due to the specific positioning of the nitro and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis and a useful probe in enzymatic studies.
特性
CAS番号 |
15026-13-8 |
|---|---|
分子式 |
C13H8ClNO4 |
分子量 |
277.66 g/mol |
IUPAC名 |
(3-nitrophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-6-4-9(5-7-10)13(16)19-12-3-1-2-11(8-12)15(17)18/h1-8H |
InChIキー |
AHUKGYSUIVJQER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



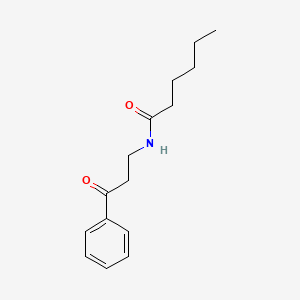
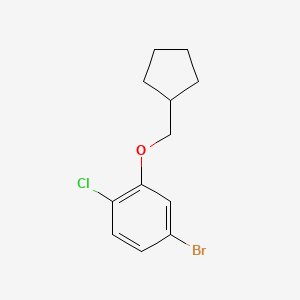
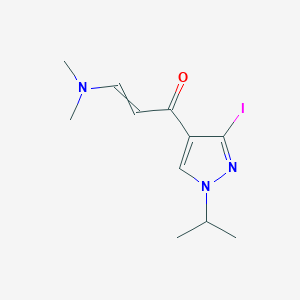
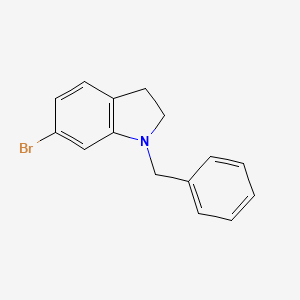
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
